physical and chemical properties of 2,2-Dimethylcyclopropanecarboxylic acid
physical and chemical properties of 2,2-Dimethylcyclopropanecarboxylic acid
An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxylic Acid
Introduction
2,2-Dimethylcyclopropanecarboxylic acid is a versatile synthetic building block characterized by a strained, three-membered carbocyclic ring attached to a carboxylic acid functional group. This unique structural arrangement imparts distinct physical and chemical properties that are leveraged in various fields, most notably in the development of pharmaceuticals and agrochemicals.[1] Its derivatives are crucial components of pyrethroid insecticides and important pharmaceutical agents, such as Cilastatin, an inhibitor of dehydropeptidase-I used in combination with the antibiotic imipenem.[2] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and key experimental protocols for its characterization.
Molecular Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and nomenclature.
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IUPAC Name : 2,2-dimethylcyclopropane-1-carboxylic acid[3]
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CAS Numbers :
The molecule consists of a cyclopropane ring substituted with two methyl groups at the C2 position and a carboxylic acid group at the C1 position. The presence of a chiral center at C1 means the acid exists as a pair of enantiomers, (R)-(-) and (S)-(+), as well as the racemic mixture.
Caption: 2D structure of 2,2-Dimethylcyclopropanecarboxylic acid.
Physical Properties
The physical properties of 2,2-Dimethylcyclopropanecarboxylic acid can vary depending on whether it is the racemic mixture or a specific enantiomer. The (S)-(+)-enantiomer is frequently described as a liquid, while the racemic mixture is a solid at room temperature.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or white crystalline powder | [1][4][8] |
| Melting Point | 103-103.5 °C (for racemic mixture) | [5][9] |
| Boiling Point | 100 °C at 12 mmHg; 184.2 °C at 760 mmHg | [1][10] |
| Density | ~0.99 g/mL | [1][11] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. Soluble in other organic solvents like ethanol and dimethylformamide. | [4][5][9][12] |
| pKa | 4.99 ± 0.22 (Predicted) | [5] |
| Refractive Index (n20D) | ~1.44 | [1] |
| Optical Rotation ([α]20D) | +122° to +136° (c=1 in Methanol) for (S)-(+)-enantiomer | [1] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 2,2-Dimethylcyclopropanecarboxylic acid is dominated by two key structural features: the carboxylic acid group and the strained cyclopropane ring .
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Carboxylic Acid Reactivity : The carboxyl group undergoes typical reactions of carboxylic acids. These include deprotonation to form a carboxylate salt, Fischer esterification with alcohols under acidic catalysis, and conversion to amides via an acid chloride intermediate. These reactions are fundamental to its role as a synthetic intermediate. For instance, its conversion to (S)-(+)-2,2-dimethylcyclopropanecarboxamide is a key step in the synthesis of Cilastatin.[2]
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Cyclopropane Ring Stability : The cyclopropane ring is notably stable under many reaction conditions. The gem-dimethyl group at the C2 position provides steric hindrance that further protects the ring from nucleophilic attack. While highly strained rings can undergo ring-opening reactions, this typically requires harsh conditions (e.g., strong acids, high temperatures, or specific catalysts) that are not encountered in its common synthetic transformations. This stability is crucial, as it allows the cyclopropane moiety to be carried through multi-step syntheses to be incorporated into the final target molecule.
Representative Reaction: Fischer Esterification
The esterification of 2,2-Dimethylcyclopropanecarboxylic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst is a cornerstone reaction for creating derivatives used in agrochemicals.
Caption: Fischer esterification of the parent acid.
Synthesis Overview
A common laboratory and industrial synthesis of 2,2-Dimethylcyclopropanecarboxylic acid involves a multi-step process that builds the core structure.
Caption: A common synthetic route to the target molecule.[2]
This pathway begins with an readily available starting material and proceeds through standard organic transformations.[2] The key cyclopropanation step forms the strained three-membered ring.[2] For producing specific enantiomers, a chiral resolution step, often involving diastereomeric salt formation with a chiral amine, or an asymmetric synthesis approach is employed.[2]
Experimental Protocol: Melting Point Determination
Objective : To accurately determine the melting point range of solid (racemic) 2,2-Dimethylcyclopropanecarboxylic acid as a criterion for purity. Pure crystalline compounds exhibit a sharp melting point range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[13]
Materials :
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Sample of 2,2-Dimethylcyclopropanecarboxylic acid
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or similar)
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Spatula
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Watch glass
Methodology :
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Sample Preparation :
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Ensure the sample is completely dry. If necessary, dry under vacuum.
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Place a small amount of the crystalline solid onto a clean, dry watch glass.
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Use a spatula to crush the solid into a fine powder. This ensures uniform packing and heat transfer.[14]
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-
Loading the Capillary Tube :
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Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
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Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[15]
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Alternatively, drop the tube, sealed-end down, through a long glass tube onto the benchtop to compact the sample.[15]
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Repeat until the sample is packed to a height of 2-3 mm. Insufficient packing can lead to inaccurate readings.[15]
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-
Measurement :
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Place the packed capillary tube into the sample holder of the melting point apparatus.
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Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool before the precise measurement.[15]
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Precise Determination : Set the apparatus to heat at a medium rate until the temperature is about 20 °C below the expected melting point (103 °C).[15]
-
Reduce the heating rate to a slow 1-2 °C per minute. A slow rate is critical for an accurate reading.
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Observe the sample closely through the magnifying eyepiece.
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-
Data Recording :
-
Post-Analysis :
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the designated glass waste container. Do not reuse a capillary tube, as the crystal structure of the re-solidified sample may have changed.[15]
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Safety and Handling
According to its Material Safety Data Sheet (MSDS), 2,2-Dimethylcyclopropanecarboxylic acid is classified as a hazardous substance.
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Hazards : Causes skin irritation and may cause respiratory irritation.[12] It is corrosive and can cause severe skin burns and eye damage.[12]
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Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
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Storage : Store in a cool, well-ventilated place. It is often stored under refrigeration.[5][9]
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Fire : It is a combustible liquid with a flash point of approximately 83 °C.[12] Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[12]
References
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2,2-Dimethylcyclopropane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
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2,2-Dimethylcyclopropanecarboxylic acid. ChemBK. [Link]
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2,2-Dimethylcyclopropanecarboxylic acid. Chemsrc. [Link]
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Melting point determination. University of Calgary. [Link]
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Measuring the Melting Point. Westlab Canada. [Link]
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Melting point determination. SSERC. [Link]
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Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolate. The Journal of Organic Chemistry, ACS Publications. [Link]
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3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. Shaheed Rajpal D.A.V. College of Pharmacy & Catering Technology. [Link]
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(1S)-2,2-dimethylcyclopropane-1-carboxylic acid. ChemBK. [Link]
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Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The Journal of Organic Chemistry, ACS Publications. [Link]
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Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester. NIST Chemistry WebBook. [Link]
- Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.
- Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
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Permethric acid. PubChem, National Center for Biotechnology Information. [Link]
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